1,4-Dimethylpiperazine-2,3-dione
Overview
Description
1,4-Dimethylpiperazine-2,3-dione, also known as DMPD, is an organic compound that has been used in various scientific research applications. It is a cyclic diketone that is composed of two piperazine rings with a methyl group in the 1 and 4 positions. DMPD is a relatively new compound that has been used in the synthesis of pharmaceuticals, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Condensation with Aldehydes : 1,4-Dimethylpiperazine-2,3-dione has been utilized in the synthesis of various compounds. For instance, its condensation with aldehydes contributes to the synthesis of albonoursin and 3,6-diarylidenepiperazine-2,5-diones (Gallina & Liberatori, 1974).
- Synthesis of Diketopiperazines : It is used in the synthesis of trans- and cis-isomers of 1,4-dimethyl and 1,4-diacetyl derivatives of 3,6-dibenzylpiperazine-2,5-dione, exploring its stereochemical properties (Marcuccio & Elix, 1985).
Biological and Medicinal Applications
- Epipolythiopiperazine-2,5-dione Compounds : New lipophilic epipolythiopiperazine-2,5-diones, including 1,4-dimethylpiperazine-2,5-dione derivatives, have been synthesized. These compounds, however, did not significantly affect macrophage adherence and cell proliferation in vitro, providing insights into their biological activity (Jiang et al., 1993).
- Anti-Inflammatory Agents : The compound's derivatives, such as 1H-pyrrole-2,5-dione derivatives, have been studied for their anti-inflammatory properties, revealing significant inhibition of pro-inflammatory cytokine production (Paprocka et al., 2022).
Industrial and Material Science Applications
- Polyurethane Foam Production : 1,4-Dimethylpiperazine has been evaluated as a substitute catalyst in polyurethane foam production, demonstrating its potential for industrial applications (Samarappuli & Liyanage, 2018).
Chemical Synthesis and Reactions
- Synthesis of Cyclic Dipeptides : The compound is involved in the double asymmetric hydrogenation of diketopiperazines, facilitating the synthesis of cyclic dipeptides with high yields and enantioselectivities (Ge et al., 2019).
- Derivatives for Corrosion Inhibition : Derivatives of 1,4-dimethylpiperazine-2,3-dione have been studied for their potential as corrosion inhibitors, demonstrating the compound's relevance in materials science (Chafiq et al., 2020)
properties
IUPAC Name |
1,4-dimethylpiperazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHDWHAIVWDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314244 | |
Record name | 1,4-dimethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylpiperazine-2,3-dione | |
CAS RN |
59417-06-0 | |
Record name | 59417-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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